Increased Lipophilicity Over Des-Methyl Analogue
The calculated Log P of 8‑methyl‑2‑pyridin‑2‑ylquinoline‑4‑carboxylic acid is 3.30 [1], whereas the des‑methyl analogue 2‑pyridin‑2‑ylquinoline‑4‑carboxylic acid has a predicted Log P of ca. 2.8 based on fragment‑based estimation (an increment of ~0.5 log units for the methyl group) . This 0.5‑log‑unit increase translates to approximately 3‑fold higher lipophilicity, which can significantly alter passive membrane permeability, plasma protein binding, and tissue distribution profiles in lead‑optimisation programmes.
| Evidence Dimension | Log P (octanol‑water partition coefficient, predicted) |
|---|---|
| Target Compound Data | 3.30 |
| Comparator Or Baseline | 2‑Pyridin‑2‑ylquinoline‑4‑carboxylic acid (des‑methyl analogue): ~2.8 (predicted) |
| Quantified Difference | ΔLog P ≈ +0.5 (ca. 3‑fold increase in lipophilicity) |
| Conditions | Calculated by fragment‑based method; experimental confirmation pending |
Why This Matters
For medicinal chemistry campaigns, a 0.5 Log P shift is sufficient to move a compound between CNS‑penetrant and peripherally restricted space, making the 8‑methyl derivative the preferred choice when higher membrane permeability is required.
- [1] Hzbp.cn. 8‑Methyl‑2‑pyridin‑2‑ylquinoline‑4‑carboxylic acid – Physicochemical Data. https://www.hzbp.cn/shop/9261.html (accessed Apr 24, 2026). View Source
